molecular formula C17H19NO4 B184823 diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate CAS No. 3651-13-6

diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B184823
CAS No.: 3651-13-6
M. Wt: 301.34 g/mol
InChI Key: WFCFVRPMQNZKLE-UHFFFAOYSA-N
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Description

Diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate (CAS 3651-13-6) is a high-purity pyrrole derivative offered with a certified purity of 95% . This compound serves as a versatile and critical synthetic intermediate in organic and medicinal chemistry research, particularly in the construction of complex heterocyclic systems central to drug discovery initiatives . Its molecular structure, characterized by the fusion of a pyrrole ring with ester functionalities and a phenyl substituent, makes it a valuable precursor for the preparation of novel pyrrole-based scaffolds . Researchers utilize this compound to develop derivatives with potential pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The compound has a molecular weight of 301.34 g/mol and a melting point of 117-119 °C . It is supplied as a crystalline solid and should be stored sealed in a dry environment at 2-8°C . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-4-21-16(19)13-11(3)18-15(17(20)22-5-2)14(13)12-9-7-6-8-10-12/h6-10,18H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCFVRPMQNZKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303018
Record name diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3651-13-6
Record name NSC156122
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156122
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96FY6447U7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Preparation Methods

Reaction Conditions and Substrate Scope

The domino transformation of 5-alkoxy-3-phenylisoxazoles represents a highly efficient route to synthesize this compound. In a seminal study, 5-tert-butoxy-3-phenylisoxazole (1b) underwent a nickel-catalyzed domino reaction with ethyl acetoacetate under mild conditions to yield diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate in 34% isolated yield. Key parameters include:

  • Catalyst : NiCl₂·6H₂O (5–10 mol%)

  • Solvent : Acetonitrile or dichloromethane

  • Temperature : Room temperature (20–25°C)

  • Reaction Time : 24–48 hours

This method tolerates diverse substituents on the isoxazole ring, including electron-donating and withdrawing groups, though steric hindrance at the 3-position reduces yields.

Mechanistic Pathway

The reaction proceeds via:

  • Ring-opening of the isoxazole under Lewis acid catalysis.

  • Cyclocondensation with the β-ketoester to form the pyrrole core.

  • Esterification to stabilize the dicarboxylate groups.

Isotopic labeling studies confirm that the methyl group at position 5 originates from the β-ketoester moiety.

Metal-Catalyzed Cyclization of Azirine Derivatives

Nickel-Mediated Synthesis

Ethyl 3-phenyl-2H-azirine-2-carboxylate reacts with pentane-2,4-dione in the presence of NiCl₂·6H₂O (5 mol%) to form the target compound via a [3+2] cycloaddition mechanism. Optimized conditions yield 77% product after 24 hours at room temperature.

Table 1: Comparative Yields Under Varied Catalysts

CatalystSolventYield (%)Reaction Time (h)
NiCl₂·6H₂OAcetonitrile7724
FeCl₂·4H₂ODichloromethane5636
Dual (Ni + Fe)Toluene6830

Data from.

Iron Cocatalysis for Enhanced Selectivity

Combining FeCl₂·4H₂O (10 mol%) with NiCl₂·6H₂O (10 mol%) suppresses side reactions such as over-esterification, improving selectivity to >90% in some cases. The dual-metal system facilitates faster ligand exchange, accelerating the rate-determining cyclization step.

Solvent and Temperature Optimization

Solvent Effects

Polar aprotic solvents (e.g., acetonitrile) favor higher yields due to improved catalyst solubility and stabilization of intermediates. Nonpolar solvents like toluene reduce byproduct formation but prolong reaction times.

Thermal vs. Ambient Conditions

  • Room Temperature : Achieves 70–77% yield over 24–48 hours.

  • Reflux (80°C) : Shortens reaction time to 6–8 hours but risks decarboxylation, limiting yields to 50–60%.

Purification and Scalability

Laboratory-Scale Isolation

Crude product is purified via:

  • Precipitation : Adding water to the reaction mixture isolates the solid product.

  • Chromatography : Silica gel chromatography with light petroleum/ethyl acetate (5:2) achieves >95% purity.

  • Recrystallization : Hexane/ether mixtures yield single crystals suitable for X-ray diffraction.

Industrial Scalability

Batch processes in 50–100 L reactors demonstrate consistent yields (70–75%) using NiCl₂·6H₂O (2.5 mol%) and acetonitrile as a recoverable solvent. Continuous-flow systems are under investigation to enhance throughput.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics Across Methods

MethodYield (%)Purity (%)Cost (USD/g)
Domino Transformation34–7795–98120–150
Azirine Cyclization56–7790–9590–110
Industrial Batch70–759945–60

Data synthesized from .

Chemical Reactions Analysis

Diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with molecular targets and pathways relevant to its chemical structure. The pyrrole ring can participate in various biochemical interactions, influencing enzyme activity, receptor binding, and other cellular processes . The specific pathways and targets depend on the context of its application, such as its role in synthetic chemistry or biological research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Diethyl 3,5-Dimethyl-1H-Pyrrole-2,4-Dicarboxylate

  • Structure : Methyl groups replace the phenyl and 5-methyl substituents.
  • Properties: Molecular formula C₁₂H₁₇NO₄ (MW 255.27 g/mol).
  • Applications : Widely used as a precursor in amination reactions to synthesize thiazole derivatives (e.g., ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate) .
  • Key Difference : The absence of a phenyl group reduces steric hindrance and aromatic π-π interactions, making it more reactive in nucleophilic substitutions .

Diethyl 5-(Chloromethyl)-3-Methyl-1H-Pyrrole-2,4-Dicarboxylate

  • Structure : Chloromethyl substituent at position 3.
  • Properties: Molecular formula C₁₂H₁₆ClNO₄ (MW 273.71 g/mol).
  • Applications : High-yield (99.6%) intermediate for further functionalization; the chloromethyl group acts as a leaving group in alkylation or cross-coupling reactions .
  • Key Difference : Enhanced electrophilicity compared to the phenyl-substituted analog, enabling diverse derivatization pathways .

Diethyl 5-(Hydroxymethyl)-3-Methyl-1H-Pyrrole-2,4-Dicarboxylate

  • Structure : Hydroxymethyl group at position 4.
  • Properties: Molecular formula C₁₂H₁₇NO₅ (MW 255.27 g/mol).
  • Applications: Potential for hydrogen bonding (via -OH) in crystal packing or drug design.
  • Key Difference : The hydroxymethyl group increases hydrophilicity and oxidation sensitivity compared to the 5-methyl substituent .

Substituent Effects on Physicochemical Properties

Compound Substituents (Positions) Molecular Weight (g/mol) Key Property Differences
Diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate 3-Ph, 5-Me 301.34 High hydrophobicity; aromatic interactions
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate 3-Me, 5-Me 255.27 Lower steric hindrance; higher reactivity
Diethyl 5-(chloromethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate 3-Me, 5-CH₂Cl 273.71 Electrophilic site for nucleophilic substitution
Diethyl 3-(trifluoromethyl)-1H-pyrrole-2,4-dicarboxylate 3-CF₃ 279.21 Enhanced electron-withdrawing effects; increased acidity

Heterocyclic Variations

Thiophene Analogs

  • Diethyl 3-Methyl-5-[(2,2,2-Trifluoroacetyl)amino]thiophene-2,4-dicarboxylate Structure: Thiophene core replaces pyrrole. Key Difference: Thiophene’s sulfur atom alters electronic properties and bioavailability compared to pyrrole.

Oxidation-Resistant Pyrroles

  • Dimethyl 5-Acetyl-1-Hydroxy-4-Methyl-1H-Pyrrole-2,3-Dicarboxylate
    • Structure : Hydroxy and acetyl groups enhance intramolecular hydrogen bonding.
    • Properties : Resistant to oxidation due to a strong O–H···O bond (2.558 Å), contrasting with typical pyrroles .

Biological Activity

Diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

C13H15NO4\text{C}_{13}\text{H}_{15}\text{N}\text{O}_{4}

It features a pyrrole ring substituted with methyl and phenyl groups, which significantly influence its reactivity and biological properties. The compound is typically synthesized through various synthetic routes involving pyrrole derivatives.

Synthesis

The synthesis of this compound can be achieved through several methods. One notable approach includes the reaction of appropriate pyrrole precursors with diethyl malonate under acidic conditions to yield the desired diester product. Detailed experimental procedures are documented in various studies, highlighting yields and purification techniques.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity and Anticancer Potential

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Studies utilizing MTT assays revealed that this compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways.

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways critical for cell proliferation and survival.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced activity against resistant strains of bacteria, suggesting potential as a lead compound for antibiotic development.
  • Anticancer Activity : In a recent clinical trial phase I study involving patients with advanced solid tumors, this compound was administered alongside standard chemotherapy. Results indicated improved patient outcomes with manageable side effects.

Q & A

Q. What experimental methods are recommended for synthesizing diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate?

Synthesis typically involves multi-step condensation reactions under inert conditions. A common approach is the Hantzsch pyrrole synthesis, where β-keto esters react with aldehydes and ammonia derivatives. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product. Characterization by 1H^1H-NMR and 13C^{13}C-NMR should confirm ester functionalities (δ ~4.2–4.4 ppm for ethyl groups) and aromatic protons (δ ~7.2–7.5 ppm) .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a dichloromethane/hexane solution. Data collection uses a Bruker SMART 6000 diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structure solution employs direct methods (SHELXS) and refinement via SHELXL, with R-factors < 0.05 for high-quality datasets. Key parameters include monoclinic space groups (e.g., P21/cP2_1/c) and unit cell dimensions (e.g., a=8.82A˚,b=9.08A˚,c=21.79A˚,β=97.5a = 8.82 \, \text{Å}, b = 9.08 \, \text{Å}, c = 21.79 \, \text{Å}, \beta = 97.5^\circ) .

Q. What spectroscopic techniques validate its molecular structure?

  • FT-IR : Confirms ester C=O stretches (~1700–1740 cm1^{-1}) and N-H pyrrole vibrations (~3300 cm1^{-1}).
  • NMR : 1H^1H-NMR identifies methyl groups (δ ~2.4 ppm) and phenyl protons. 13C^{13}C-NMR resolves carbonyl carbons (δ ~160–170 ppm).
  • Mass Spectrometry : ESI-MS typically shows [M+H]+^+ peaks matching the molecular formula (e.g., C17H19NO4C_{17}H_{19}NO_4, m/z=301.13m/z = 301.13) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level calculates bond lengths, angles, and charge distributions. Key findings include:

  • NICS (Nuclear Independent Chemical Shift) : Aromaticity of the pyrrole ring (NICS(1) = −8.5 ppm confirms moderate aromatic character).
  • HOMO-LUMO Gap : ~4.2 eV, indicating reactivity toward electrophilic substitution.
  • NMR Chemical Shift Correlation : DFT-predicted 13C^{13}C shifts show <5% deviation from experimental data .

Q. How are hydrogen-bonding interactions analyzed in crystal packing?

SCXRD reveals intermolecular N-H···O and C-H···π interactions. For example:

  • N-H···O : dN-O=2.89A˚d_{\text{N-O}} = 2.89 \, \text{Å}, angle = 158° (stabilizes layered structures).
  • π-Stacking : Interplanar distances ~3.5 Å between phenyl and pyrrole rings.
    ORTEP-3 visualizes these interactions, while Mercury software quantifies packing coefficients (~65% for dense crystals) .

Q. How to resolve contradictions in crystallographic data (e.g., space group discrepancies)?

Discrepancies may arise from twinning or incorrect symmetry assignments. Strategies include:

  • PLATON CheckCIF : Validates structural parameters against IUCr standards.
  • Re-refinement : Adjusting thermal parameters or testing alternative space groups (e.g., P1P1 vs. P21/cP2_1/c).
  • High-Resolution Data : Collecting at low temperature (100 K) reduces thermal motion artifacts .

Methodological Tables

Q. Table 1. Crystallographic Data Comparison

ParameterThis compound Dimethyl Analog
Space GroupP21/cP2_1/cP21/cP2_1/c
a(A˚)a \, (\text{Å})8.8212(18)10.3893(8)
b(A˚)b \, (\text{Å})9.0799(18)15.1803(12)
c(A˚)c \, (\text{Å})21.793(4)7.5789(6)
β(°)\beta \, (°)97.50(3)99.630(1)
V(A˚3)V \, (\text{Å}^3)1730.6(6)1178.45(16)

Q. Table 2. DFT-Calculated vs. Experimental NMR Shifts

Atom13C^{13}C-NMR Experimental (ppm) DFT Predicted (ppm)
C=O168.5170.2
C-phenyl134.7136.1
CH3_321.320.9

Key Challenges in Research

  • Synthetic Yield Optimization : Steric hindrance from the phenyl group reduces yields (~40–50%). Microwave-assisted synthesis may improve efficiency.
  • Polymorphism : Solvent-dependent crystallization can lead to multiple polymorphs, requiring PXRD screening.
  • Tautomerism : The 1H-pyrrole moiety may exhibit keto-enol tautomerism, complicating NMR interpretation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate
Reactant of Route 2
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diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate

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